2-(4-Propylphenyl)quinoline-4-carboxylic acid

PCSK9 inhibition Lipid metabolism Cardiovascular drug discovery

Researchers requiring a validated quinoline-4-carboxylic acid scaffold for PCSK9/SIRT3 screening often face inconsistent potency from generic analogs. This compound eliminates that variability with defined IC50 values and predictable physicochemical properties. • PCSK9 IC50 of 2.20 µM in THP-1 cells - ideal reference inhibitor for LDL receptor regulation studies. • SIRT3 IC50 of 3.20 µM - benchmark control for sirtuin selectivity profiling. • Defined cLogP (3.22) & TPSA (97.99 Ų) - reliable baseline for ADME optimization. Supplied as ≥95% pure solid; ambient shipping. Contact BenchChem for bulk or custom synthesis inquiries.

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
CAS No. 350997-40-9
Cat. No. B1299835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Propylphenyl)quinoline-4-carboxylic acid
CAS350997-40-9
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C19H17NO2/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(21)22)15-6-3-4-7-17(15)20-18/h3-4,6-12H,2,5H2,1H3,(H,21,22)
InChIKeyCMIVTPBNVBBQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Propylphenyl)quinoline-4-carboxylic Acid Chemical Profile


2-(4-Propylphenyl)quinoline-4-carboxylic acid (CAS 350997-40-9) is a substituted quinoline-4-carboxylic acid derivative with the molecular formula C₁₉H₁₇NO₂ and a molecular weight of 291.3 g/mol . It belongs to a class of heterocyclic compounds widely recognized for their broad biological activity profiles, including antimalarial, anticancer, anti-inflammatory, and enzyme inhibitory properties [1]. The compound is commercially available as a high-purity research reagent (typically ≥95–97% purity) from multiple specialty chemical suppliers .

2-(4-Propylphenyl)quinoline-4-carboxylic Acid – Key Differentiators


The 4-propylphenyl substitution at the 2-position of the quinoline-4-carboxylic acid scaffold imparts distinct physicochemical and biological properties that are not shared by unsubstituted, methyl-substituted, or halogen-substituted analogs [1]. Even minor changes in the quinoline substitution pattern profoundly alter target engagement, as demonstrated by the >30-fold variation in PCSK9 inhibitory activity among closely related derivatives . Furthermore, the presence of the lipophilic propyl group modulates both aqueous solubility (38 mg/mL) and membrane permeability, which directly affects assay compatibility and in vitro/in vivo pharmacokinetic behavior relative to more polar or less lipophilic analogs . Generic substitution without empirical validation would therefore introduce uncontrolled variables in any structure-activity relationship (SAR) study or screening campaign.

2-(4-Propylphenyl)quinoline-4-carboxylic Acid vs. Closest Analogs


PCSK9 Translational Inhibition

In a cell-based AlphaLISA assay measuring PCSK9 secretion in human THP-1 cells, 2-(4-propylphenyl)quinoline-4-carboxylic acid inhibited PCSK9 translation with an IC₅₀ of 2.20 µM [1]. In contrast, a closely related analog lacking the propylphenyl moiety exhibited an IC₅₀ >20 µM in the same assay system, representing a greater than 9-fold loss in potency [2]. This indicates that the 4-propylphenyl group is a critical determinant for engagement of the PCSK9 translational machinery.

PCSK9 inhibition Lipid metabolism Cardiovascular drug discovery

SIRT3 Deacetylase Inhibition

2-(4-Propylphenyl)quinoline-4-carboxylic acid inhibits human SIRT3 deacetylase with an IC₅₀ of 3.20 µM [1]. In comparison, structurally optimized 2-phenylquinoline-4-carboxylic acid derivatives bearing additional polar substituents have been reported to inhibit SIRT3 with IC₅₀ values as low as 0.53 µM [2]. The ~6-fold difference in potency demonstrates that the simple propylphenyl substitution provides only modest SIRT3 engagement, and that further functionalization is required for sub-micromolar activity. This establishes the compound as a well-characterized, moderate-affinity reference ligand suitable for counter-screening or selectivity profiling rather than as a high-potency lead.

SIRT3 inhibition Epigenetics Metabolic regulation

pH-Dependent Aqueous Solubility

2-(4-Propylphenyl)quinoline-4-carboxylic acid exhibits aqueous solubility of 38 mg/mL under standard conditions , but this drops substantially to 1 mg/mL at pH 7.4 . By comparison, unsubstituted quinoline-4-carboxylic acid derivatives typically exhibit lower bulk aqueous solubility due to reduced lipophilicity, with many analogs requiring DMSO for dissolution at concentrations >10 mg/mL . The 38-fold difference between bulk aqueous and pH 7.4 solubility highlights a pronounced pH-dependent solubility profile driven by the carboxylic acid ionization state.

Solubility Formulation development Biopharmaceutical profiling

Commercial Availability & Purity

2-(4-Propylphenyl)quinoline-4-carboxylic acid is commercially offered at purities of 95% [1] and 97% from multiple vendors. In contrast, the 3-methyl analog (CAS 901555-88-2) is available at 95% purity , and the 6-methyl analog (CAS 438219-45-5) is offered as a research-grade irritant compound [2]. The availability of this specific unsubstituted quinoline core with the 4-propylphenyl group at ≥97% purity distinguishes it as a well-characterized, readily procurable building block for SAR exploration, whereas halogenated or poly-methylated analogs may require custom synthesis or have limited commercial sourcing.

Chemical procurement Research reagent Purity specification

Cytotoxicity Profile

In MTT assays conducted on human cancer cell lines, 2-(4-propylphenyl)quinoline-4-carboxylic acid exhibited low cytotoxicity at therapeutic concentrations . While quantitative IC₅₀ values are not reported in the available literature, the compound was specifically noted as demonstrating low cytotoxic effects compared to standard chemotherapeutics. In contrast, the 8-methyl analog (CAS not specified) has been reported to exhibit IC₅₀ values ranging from 10 to 30 µM against various cancer cell lines , indicating that the unsubstituted quinoline core with 4-propylphenyl substitution may possess a more favorable safety margin for non-oncology applications.

Cytotoxicity Safety profiling MTT assay

Lipophilicity (cLogP) Prediction

Quantitative structure-property relationship (QSPR) analysis predicts a cLogP value of 3.22 for 2-(4-propylphenyl)quinoline-4-carboxylic acid, with a topological polar surface area (TPSA) of 97.99 Ų and a pKa of 4.47 [1]. In comparison, the unsubstituted 2-phenylquinoline-4-carboxylic acid (CAS 132-60-5) has a calculated cLogP of approximately 2.8 [2]. The addition of the propyl group increases lipophilicity by approximately 0.4 log units, which enhances predicted membrane permeability while maintaining a TPSA below 140 Ų—consistent with favorable oral bioavailability potential [3].

Lipophilicity ADME prediction Drug-likeness

2-(4-Propylphenyl)quinoline-4-carboxylic Acid Applications


PCSK9 Inhibitor Screening and Lipid Metabolism Research

This compound is well-suited for use as a reference inhibitor or starting scaffold in PCSK9-targeted screening campaigns, given its defined IC₅₀ of 2.20 µM in human THP-1 cells [1]. Researchers investigating LDL receptor regulation, hypercholesterolemia, or PCSK9-mediated protein-protein interactions should prioritize this specific analog over unsubstituted quinoline derivatives that lack the propylphenyl pharmacophore and exhibit significantly weaker potency (>20 µM) [2].

SIRT3 Deacetylase Counter-Screening and Selectivity Profiling

With a moderate IC₅₀ of 3.20 µM against human SIRT3 [1], this compound serves as an excellent control for counter-screening assays designed to assess compound selectivity across the sirtuin family. Its well-characterized binding constant allows researchers to benchmark the SIRT3 engagement of novel chemical entities. Compared to highly optimized SIRT3 inhibitors with sub-micromolar potency (e.g., 0.53 µM for derivative S18) [2], this compound provides a useful intermediate-affinity reference point.

Quinoline SAR Exploration and Lead Optimization Studies

The 4-propylphenyl substitution pattern establishes a defined baseline for systematic structure-activity relationship (SAR) studies. Researchers can use this compound as a parent scaffold to evaluate the impact of introducing additional substituents (e.g., methyl, chloro, methoxy) at the 3-, 6-, 7-, or 8-positions of the quinoline core [1]. The predicted cLogP of 3.22 and TPSA of 97.99 Ų [2] provide a physicochemical reference against which the ADME properties of new analogs can be compared.

pH-Dependent Solubility and Formulation Development Studies

The pronounced pH-dependent solubility profile—38 mg/mL in bulk aqueous solution versus 1 mg/mL at pH 7.4 [1][2]—makes this compound an instructive model for studying the impact of ionization state on dissolution behavior. Formulation scientists can utilize this compound to develop and validate solubilization strategies (e.g., co-solvent systems, cyclodextrin complexation, or salt formation) for weakly acidic quinoline-based drug candidates.

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